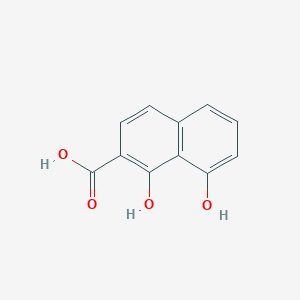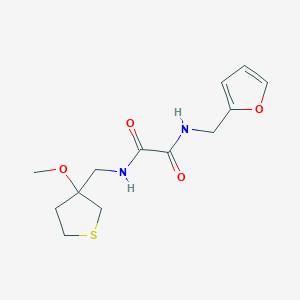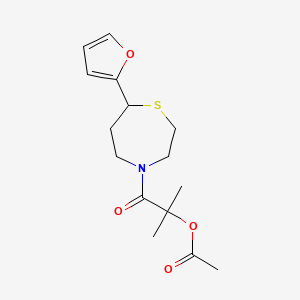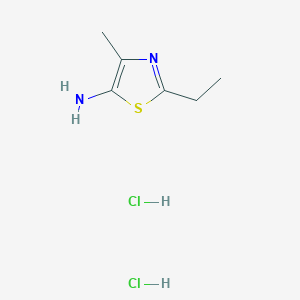
1,8-Dihydroxynaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxynaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 856074-98-1 . It has a molecular weight of 204.18 and is typically in the form of a powder . The IUPAC name for this compound is 1,8-dihydroxy-2-naphthoic acid .
Molecular Structure Analysis
The InChI code for 1,8-Dihydroxynaphthalene-2-carboxylic acid is 1S/C11H8O4/c12-8-3-1-2-6-4-5-7 (11 (14)15)10 (13)9 (6)8/h1-5,12-13H, (H,14,15) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
1,8-Dihydroxynaphthalene-2-carboxylic acid is a powder with a melting point of 170-172°C . It is stored at room temperature .
Applications De Recherche Scientifique
Enantioselective Sensing and Fluorescence Assays
1,8-Dihydroxynaphthalene-2-carboxylic acid is utilized in enantioselective sensing of chiral carboxylic acids. A chiral 1,8-diacridylnaphthalene-derived fluorosensor, which is based on this compound, has shown effectiveness in sensing a variety of chiral carboxylic acids, including amino acids and arylalkanoic acids, with high enantioselectivities (Mei & Wolf, 2004), (Wolf, Liu, & Reinhardt, 2006).
Role in Metabolic Pathways of Pseudomonads
In the metabolic pathways of pseudomonads, 1,8-dihydroxynaphthalene-2-carboxylic acid is involved in the oxidation of 1,2-dihydroxynaphthalene to 2-hydroxychromene-2-carboxylic acid, playing a pivotal role in these bacteria's ability to metabolize naphthalene (Barnsley, 1976).
Fungal Melanin Biosynthesis and Virulence
This compound contributes significantly to the biosynthesis of fungal melanin. In Wangiella dermatitidis, an agent of phaeohyphomycosis in humans, 1,8-Dihydroxynaphthalene is polymerized to melanin in the cell walls, impacting the virulence of this fungus (Feng et al., 2001).
Analytical and Spectrophotometric Applications
It is used in the analytical domain, particularly in spectrophotometric determinations. Arsenazo III, a derivative of 1,8-dihydroxynaphthalene-2-carboxylic acid, is employed for the photometric determination of elements like thorium and uranium (Savvin, 1961).
Template-Directed Photochemical Reactions
1,8-Dihydroxynaphthalene is used as a covalent template in selective photochemical homo- and heterodimerization of cinnamic acid derivatives. This method leads to the production of symmetrical and unsymmetrical β-truxinic acids (Yagci, Zorlu, & Türkmen, 2021).
NMR Spectral Analysis
It's instrumental in NMR spectral analysis, providing valuable insights into the properties of various naphthalene derivatives. 1,8-Dihydroxynaphthalene and its derivatives are studied for their influence on the physical and chemical properties due to peri-interactions in the naphthalene skeleton (Peterson et al., 2016).
Supramolecular Organization and Solid-State Reactions
The compound plays a role in the supramolecular organization of unsaturated dicarboxylic acids. It's been used to create paracyclophane and pyridinophane architectures with superimposed pi-systems, facilitating stereoselective solid-state dimerization (Mei, Liu, & Wolf, 2007).
Coordination Polymer Formation
It is involved in the formation of coordination polymers, as seen in its inclusion in grid-like structures formed from cadmium(II) chloride and other components, leading to complex molecular architectures (Phukan & Baruah, 2014).
Chemical Synthesis of Natural Products
1,8-Dihydroxynaphthalene-derived natural products, known for their wide range of biological activities, are synthesized using this compound. It serves as a key starting material in the synthesis of various bioactive compounds (Inoue, Nabatame, & Hirama, 2003).
Safety And Hazards
The safety information for 1,8-Dihydroxynaphthalene-2-carboxylic acid indicates that it is potentially dangerous . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
The antioxidant activity of 1,8-Dihydroxynaphthalene-2-carboxylic acid could be a potential area of future research, given the antioxidant properties of related compounds . Further studies could also explore its potential applications in medical and cosmetic fields due to its stable and non-toxic nature .
Propriétés
IUPAC Name |
1,8-dihydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-3-1-2-6-4-5-7(11(14)15)10(13)9(6)8/h1-5,12-13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBCNRVJDCCKBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dihydroxynaphthalene-2-carboxylic acid | |
CAS RN |
856074-98-1 |
Source


|
| Record name | 1,8-dihydroxynaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)


![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)
![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)



![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)